2-Chloro-1-propanesulfonyl Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1-propanesulfonyl Chloride can be synthesized through the chlorination of 1-propanesulfonyl chloride. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
C3H7SO2Cl+SOCl2→C3H6Cl2O2S+SO2+HCl
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-propanesulfonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Electrophilic Aromatic Substitution: It can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with aromatic compounds.
Common Reagents and Conditions
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
2-Chloro-1-propanesulfonyl Chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Chloro-1-propanesulfonyl Chloride involves its role as an electrophile in various chemical reactions. It reacts with nucleophiles, such as amines, alcohols, and thiols, through nucleophilic substitution reactions. The sulfonyl chloride group (SO2Cl) is highly reactive and facilitates the formation of sulfonamide, sulfonate, and sulfonothioate bonds .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropanesulfonyl Chloride: Similar in structure but with the chlorine atom on the third carbon instead of the second.
2-Propanesulfonyl Chloride: Lacks the chlorine atom on the second carbon.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom.
Uniqueness
2-Chloro-1-propanesulfonyl Chloride is unique due to its specific reactivity and the position of the chlorine atom, which influences its chemical behavior and the types of reactions it undergoes. This makes it a valuable reagent in organic synthesis for the preparation of various sulfonyl-containing compounds .
Properties
CAS No. |
2386-59-6 |
---|---|
Molecular Formula |
C₃H₆Cl₂O₂S |
Molecular Weight |
177.05 |
Origin of Product |
United States |
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